
1-Chloro-1-(3-ethylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and an ethyl-substituted phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(3-ethylphenyl)propan-2-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-1-(3-ethylphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, potentially leading to various biochemical effects.
Comparison with Similar Compounds
1-Chloro-1-(3-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one: Similar structure but with an additional chlorine atom on the phenyl ring, leading to different reactivity and properties.
1-Chloro-1-(3-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Biological Activity
1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a chloro group, an ethyl group, and a phenyl ring, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO
- Molecular Weight : Approximately 186.65 g/mol
The presence of functional groups in this compound allows for various chemical interactions, making it a versatile compound in research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Candida albicans | 0.0048 mg/mL |
Bacillus subtilis | 0.0098 mg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, highlighting its potential as an antimicrobial agent in clinical applications.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. This suggests that the compound could be further explored as a potential chemotherapeutic agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. It acts as an electrophile, potentially modifying nucleophilic sites on proteins.
Table 2: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive Inhibition | 12 |
Cyclooxygenase (COX) | Non-competitive | 22 |
These findings indicate that the compound may interfere with critical biochemical pathways, which could be leveraged for therapeutic interventions.
The mechanism by which this compound exerts its biological effects is primarily through:
- Electrophilic Attack : The chloro group facilitates electrophilic reactions with nucleophiles in biological molecules.
- Receptor Binding : The structural features allow for interactions with various receptors, influencing cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Chloro-1-(3-ethylphenyl)propan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via base-catalyzed reactions of substituted benzaldehydes with ketones in ethanol/methanol under reflux . For this compound, substituting 3-ethylbenzaldehyde with chloroacetone derivatives in the presence of Lewis acids (e.g., AlCl₃) could be explored. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Industrial-scale methods (e.g., continuous flow reactors) may enhance efficiency but are less common in academic labs .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, hydrazonoyl chloride derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) were analyzed using Agilent SuperNova diffractometers, revealing planar molecular geometries and hydrogen-bonding networks . Complementary techniques include:
- NMR : 13C and 1H NMR to confirm substituent positions and stereochemistry.
- FT-IR : Peaks at ~1700 cm−1 indicate ketone C=O stretching.
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-ethylphenyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer: The 3-ethylphenyl group introduces steric hindrance and electron-donating effects via the ethyl substituent. Comparative studies on analogs (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) show that bulky groups reduce nucleophilic substitution rates at the chloroacetone moiety. For instance, in hydrazone formation, bulky aryl groups favor Z-configuration due to restricted rotation around the C=N bond . Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. For example, in 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, hydrogen bonds (N–H⋯O) form chains along specific crystallographic axes, but solvent-dependent packing variations are common . Mitigation strategies include:
- Temperature Control : Data collection at 100 K minimizes thermal motion artifacts.
- Twinned Crystal Analysis : SHELX programs (e.g., SHELXL) refine twinned data using HKLF5 format .
- Complementary Spectroscopy : Cross-validate with Raman or solid-state NMR .
Q. How can the compound serve as an intermediate in synthesizing bioactive heterocycles?
Methodological Answer: The chloro and ketone groups enable diverse transformations:
- Pyrazole Synthesis : React with hydrazines to form pyrazole rings, as demonstrated in 1-Chloro-1-[(aryl)hydrazinylidene]propan-2-one derivatives .
- Epoxidation : Treat with peroxides to form epoxides, precursors to β-blockers or antifungal agents (e.g., analogs in ).
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
Biological activity screening (e.g., enzyme inhibition assays) should follow OECD guidelines to ensure reproducibility .
Q. Methodological Challenges in Experimental Design
Q. What are the pitfalls in optimizing reaction conditions for large-scale synthesis?
Methodological Answer: Scaling up from milligram to gram quantities often reveals inefficiencies:
- Exothermic Reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions.
- Purification : Distillation or recrystallization may fail due to similar boiling points/melting points with byproducts. Prep-HPLC with C18 columns is recommended for polar derivatives .
- Catalyst Poisoning : Trace impurities (e.g., moisture in AlCl₃) can deactivate Lewis acids. Pre-drying solvents and reagents is critical .
Q. How to analyze competing reaction pathways in the presence of multiple functional groups?
Methodological Answer: Use kinetic and mechanistic studies:
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChI Key |
WDCHQYKZAZMCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(=O)C)Cl |
Origin of Product |
United States |
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